molecular formula C20H31N3O4S B5227669 4-methyl-N-[3-(4-morpholinyl)propyl]-3-(1-piperidinylsulfonyl)benzamide

4-methyl-N-[3-(4-morpholinyl)propyl]-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B5227669
M. Wt: 409.5 g/mol
InChI Key: IHXGFHULIFKCMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine and morpholine derivatives often involves multi-step chemical processes. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share structural similarities with the compound , has been described. These derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, indicating the importance of substituent modification for activity enhancement (Sugimoto et al., 1990). Additionally, a Biginelli synthesis approach was utilized for the generation of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating a simple and efficient method for synthesizing compounds with complex structures (Bhat et al., 2018).

Molecular Structure Analysis

Structural determination and analysis play a critical role in understanding the properties and potential applications of a compound. X-ray crystallography, among other techniques, has been used to confirm the three-dimensional structure of related compounds, such as enaminones containing morpholine moieties, which aids in the understanding of their chemical behavior and interaction potentials (Bhat et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their structural features. For example, benzamide derivatives synthesized through novel methods have shown potential applications, including the identification of binding sites for allosteric modulators (Wu et al., 2014). The synthesis process often involves reactions of substituted benzoic acids with piperidine, morpholine, or pyrrolidine.

Future Directions

The future directions or potential applications of this compound are not mentioned in the available resources .

properties

IUPAC Name

4-methyl-N-(3-morpholin-4-ylpropyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-17-6-7-18(16-19(17)28(25,26)23-10-3-2-4-11-23)20(24)21-8-5-9-22-12-14-27-15-13-22/h6-7,16H,2-5,8-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXGFHULIFKCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCN2CCOCC2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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